molecular formula C15H17NO3 B2720751 5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1539112-22-5

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2720751
CAS RN: 1539112-22-5
M. Wt: 259.305
InChI Key: AEXNQFCJOOCUEL-UHFFFAOYSA-N
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Description

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (5-IPMPCA) is a compound belonging to the class of pyrrole-2-carboxylic acids. It has been studied extensively due to its potential applications in medicine, drug discovery, and biochemistry. In particular, 5-IPMPCA has been found to have significant effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

The reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene led to the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. The study proposed zwitterionic mechanisms based on the solvent effect on the reaction, and the molecular structure of the 2-isopropyl-substituted product was determined by X-ray crystallography (Ibata et al., 1992).

Potential Medicinal Applications

Research into pyrrole derivatives has also highlighted their potential for medicinal applications. For instance, 5-acryl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their pyridine and azepine derivatives were synthesized and assessed for their anti-inflammatory and analgesic activities. Some of these compounds exhibited high potency in the mouse phenylquinone writhing assay and minimal gastrointestinal erosion in rats on chronic administration, indicating their potential as analgesic agents in humans (Muchowski et al., 1985).

Domino Transformation and Catalysis

Domino reactions under metal relay catalysis have been applied to transform 5-alkoxy- or 5-aminoisoxazoles into 4-acylpyrrole-2-carboxylic acid derivatives. These reactions demonstrate the utility of pyrrole derivatives in synthetic organic chemistry and their potential applications in developing new pharmaceuticals (Galenko et al., 2015).

properties

IUPAC Name

5-(2-methoxy-4-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)10-4-5-11(14(8-10)19-3)12-6-7-13(16-12)15(17)18/h4-9,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXNQFCJOOCUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C2=CC=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

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